1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that features a unique combination of a cyclopenta[d]thiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the following steps:
Formation of the cyclopenta[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Coupling reaction: The final step involves the coupling of the cyclopenta[d]thiazole derivative with the nitrophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopenta[d]thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-aminophenyl)urea:
Uniqueness
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the cyclopenta[d]thiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZMLZFMHKDHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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